molecular formula C8H10ClNO4S2 B2524760 3-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride CAS No. 197891-83-1

3-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride

Cat. No.: B2524760
CAS No.: 197891-83-1
M. Wt: 283.74
InChI Key: PERNYULRLSCWLU-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

The compound is highly reactive towards water and other nucleophiles such as ammonia (NH3) . It reacts freely with all amino acids in order to form dabsyl amino acids, which are photostable and can be seen on a thin-layer chromatographic plate .

Cellular Effects

Given its reactivity with amino acids , it may interact with proteins and enzymes within cells, potentially influencing cellular processes.

Molecular Mechanism

It is known to react with amino acids to form dabsyl amino acids , suggesting it may interact with proteins and enzymes within cells

Metabolic Pathways

Given its reactivity with amino acids , it may interact with enzymes or cofactors, potentially influencing metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride typically involves the reaction of 3-aminobenzenesulfonyl chloride with dimethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters are optimized to maximize yield and minimize by-products. The product is typically purified through recrystallization or distillation to achieve the desired purity levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride is unique due to the presence of both the dimethylsulfamoyl and sulfonyl chloride groups on a benzene ring. This combination imparts distinct reactivity and versatility, making it valuable in various chemical and industrial applications .

Biological Activity

3-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride is a chemical compound notable for its significant biological activity and versatility in organic synthesis. This article explores its biological properties, mechanisms of action, and applications in biochemical research.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H12_{12}ClN2_2O2_2S2_2
  • Molecular Weight : Approximately 283.76 g/mol
  • Functional Groups : Contains a sulfonyl chloride group and a dimethylsulfamoyl moiety.

The presence of these functional groups bestows high reactivity, particularly towards nucleophiles, enabling the compound to modify biomolecules such as proteins and peptides effectively.

Biological Activity

This compound exhibits various biological activities, primarily through its interactions with amino acids. The compound can form stable derivatives with amino acids, which are crucial for studying protein functions and interactions. These derivatives can be monitored spectrophotometrically, enhancing their utility in biochemical assays.

The primary mechanism involves the formation of covalent bonds with nucleophilic sites on proteins. This interaction can modulate enzyme activity and influence cellular functions, making it a valuable tool in biochemical research.

Applications in Biochemical Studies

  • Protein Modification : Used to modify proteins for functional studies.
  • Biochemical Assays : Its reactivity allows it to serve as a probe in various assays, aiding in the understanding of metabolic pathways.
  • Drug Development : The compound's ability to interact with specific molecular targets positions it as a candidate for drug development, particularly in the context of enzyme inhibition.

Comparative Analysis

The following table summarizes structural similarities and differences between this compound and related compounds:

Compound NameStructural FeaturesUnique Aspects
4-(Dimethylsulfamoyl)benzene-1-sulfonyl chlorideSimilar sulfonyl chloride structureDifferent position of the dimethylsulfamoyl group
N,N-Dimethylsulfamoyl chlorideLacks benzene ring structurePrimarily used as a reagent rather than a scaffold
3-(Aminobenzenesulfonyl) chlorideContains an amino group instead of dimethylsulfamoylDifferent reactivity profile due to amino group presence

This compound stands out due to its unique combination of sulfonyl chloride and dimethylsulfamoyl groups, enhancing its reactivity compared to its analogs.

Case Studies and Research Findings

Recent studies have showcased the potential of this compound in various applications:

  • Inhibition Studies : Research has demonstrated that derivatives of this compound can serve as selective inhibitors for specific targets, such as NKCC1 (a sodium-potassium-chloride cotransporter), indicating its potential therapeutic applications in neurological disorders .
  • Metabolic Stability : In vitro studies have shown that certain derivatives exhibit improved metabolic stability and solubility, which are critical factors for drug development .
  • Enzyme Interaction : The compound's ability to form stable complexes with enzymes highlights its role in modulating enzymatic activity, providing insights into its potential use in therapeutic contexts .

Properties

IUPAC Name

3-(dimethylsulfamoyl)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO4S2/c1-10(2)16(13,14)8-5-3-4-7(6-8)15(9,11)12/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERNYULRLSCWLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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